

Application Notes: Recombinant Calcineurin B-Like (CBL) Protein Expression and Purification

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Compound of Interest

Compound Name: *calcineurin B-like protein*

Cat. No.: *B1177786*

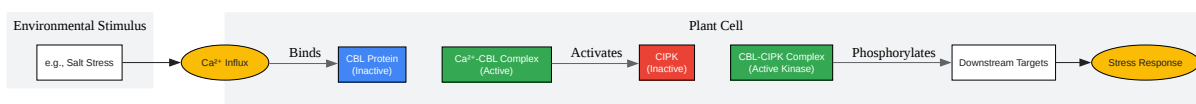
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Introduction

Calcineurin B-like (CBL) proteins are a family of calcium sensors that play crucial roles in decoding calcium signals in response to various environmental stimuli.^[1] They function as key regulators in signaling pathways by interacting with and activating CBL-interacting protein kinases (CIPKs).^[1] The production of high-purity, active recombinant CBL proteins is essential for structural studies, biochemical assays, and drug development. This document provides a detailed protocol for the expression of CBL proteins in *Escherichia coli* and their subsequent purification using a two-step chromatography process.

Signaling Pathway Context

CBL proteins act as calcium sensors. Upon binding calcium, they undergo a conformational change that allows them to interact with the NAF domain of CIPK serine-threonine protein kinases, leading to the activation of the kinase and downstream signaling events.^[1]

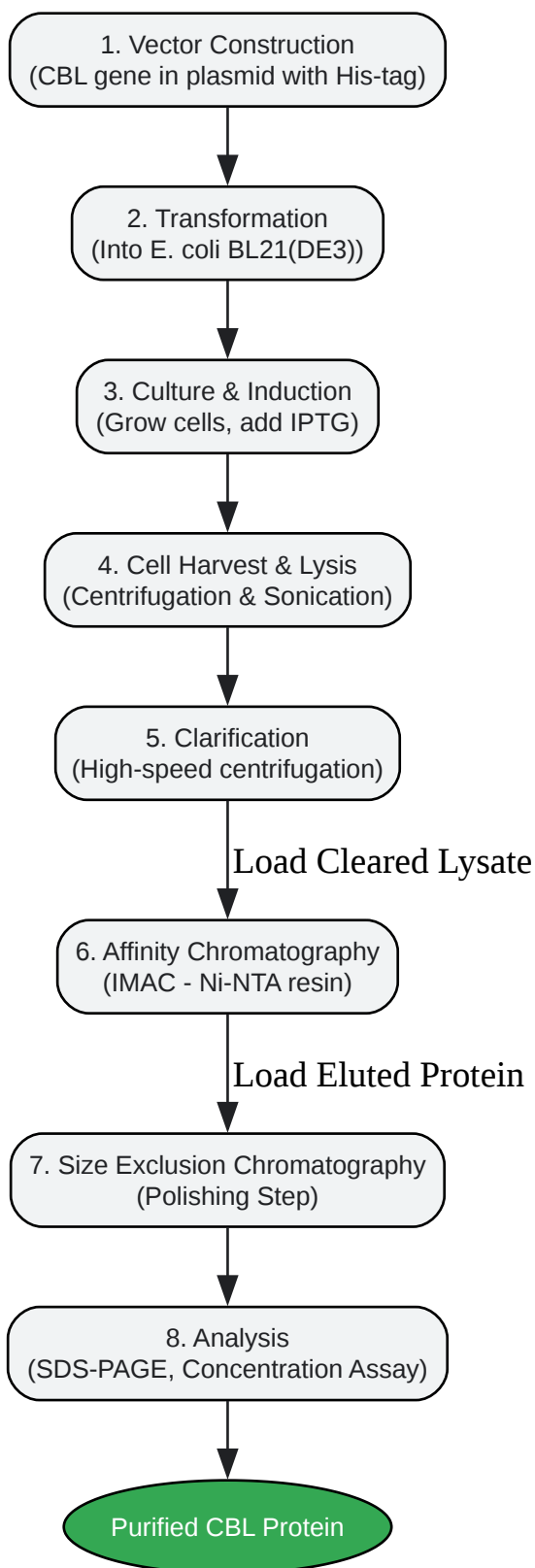


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Caption: Simplified CBL-CIPK signaling pathway.

Experimental Workflow Overview

The overall process for producing recombinant CBL protein involves gene cloning into an expression vector, transformation into a bacterial host, induction of protein expression, cell lysis, and a multi-step purification process to isolate the target protein.



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Caption: Workflow for recombinant CBL protein expression and purification.

Data Presentation

Table 1: Typical Recombinant CBL Protein Expression and Purification Parameters

Parameter	Typical Value	Source / Notes
Expression Host	E. coli BL21(DE3)	Common strain for recombinant protein expression.[2][3]
Affinity Tag	N-terminal 6xHis-tag	Allows for purification via Immobilized Metal Affinity Chromatography (IMAC).[4][5][6]
Predicted Molecular Weight	~21.5 kDa (for human CNB1)	Varies by specific CBL protein.[4][5]
Induction Conditions	0.1 - 1.0 mM IPTG	Optimal concentration and temperature must be determined empirically.[2][7][8]
Induction Temperature	16-30°C	Lower temperatures can improve protein solubility.[2][3][8]
Purity (Post-IMAC)	>90%	As determined by SDS-PAGE.[6]
Final Purity (Post-SEC)	>95%	As determined by reducing SDS-PAGE.[4][5]
Final Yield	1-5 mg/L of culture	Highly dependent on the specific protein and expression conditions.
Endotoxin Level	< 1.0 EU/μg	Important for downstream biological assays.[5]

Experimental Protocols

Protocol 1: Gene Synthesis and Vector Construction

- **Codon Optimization:** The coding sequence for the target CBL protein should be codon-optimized for expression in *E. coli* to maximize protein yield.
- **Vector Selection:** Choose a suitable expression vector, such as pET-28a(+), which contains a T7 promoter for strong, inducible expression and an N-terminal 6x-Histidine (His) tag sequence.
- **Cloning:** Synthesize the optimized gene and clone it into the expression vector.
- **Sequence Verification:** Verify the final construct by Sanger sequencing to ensure the coding sequence is correct and in-frame with the affinity tag.

Protocol 2: Transformation and Expression

- **Transformation:** Transform the verified expression plasmid into a competent *E. coli* strain, such as BL21(DE3).[2] Plate the cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.[3]
- **Starter Culture:** Inoculate a single colony into 10-50 mL of LB medium with the selective antibiotic.[2] Incubate overnight at 37°C with shaking (200-220 rpm).
- **Large-Scale Culture:** Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture.[2]
- **Growth:** Incubate the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2][8]
- **Induction:** Cool the culture to the desired induction temperature (e.g., 18°C or 25°C) to improve protein solubility.[8] Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM to induce protein expression.[2][3]
- **Expression:** Continue to incubate the culture for 16-18 hours (overnight) at the lower temperature with shaking.[8]
- **Harvesting:** Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[8] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Protocol 3: Cell Lysis and Lysate Clarification

- **Resuspension:** Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 2 for composition) at a ratio of 5 mL of buffer per gram of wet cell paste.
- **Lysis:** Lyse the cells by sonication on ice. Use short pulses (e.g., 10 seconds ON, 30 seconds OFF) to prevent overheating, which can denature the protein. Repeat until the suspension is no longer viscous.
- **Lysate Clarification:** Centrifuge the crude lysate at high speed (e.g., 40,000 x g) for 30-45 minutes at 4°C to pellet cell debris and insoluble proteins.[\[9\]](#)
- **Collection:** Carefully collect the supernatant, which contains the soluble His-tagged CBL protein. Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter before chromatography.[\[9\]](#)

Table 2: Buffer Compositions

Buffer Name	Composition	Notes
Lysis Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 2 mM DTT	Add protease inhibitors (e.g., PMSF, cOmplete™) and DNase I just before use. [4] [10]
Wash Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 25 mM Imidazole, 2 mM DTT	Increased imidazole concentration removes weakly bound, non-specific proteins.
Elution Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM Imidazole, 2 mM DTT	High imidazole concentration competes with the His-tag for binding to the Ni-NTA resin. [10]
SEC Buffer	20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM DTT	Isotonic buffer suitable for maintaining protein stability. [4] [6] [10]

Protocol 4: Affinity Chromatography (IMAC)

This step captures the His-tagged CBL protein from the clarified lysate.[\[11\]](#)[\[12\]](#)

- **Column Preparation:** Equilibrate a Ni-NTA affinity column (e.g., 5 mL HisTrap FF) with 5-10 column volumes (CV) of Lysis Buffer.
- **Sample Loading:** Load the filtered, clarified lysate onto the column at a low flow rate (e.g., 1 mL/min).
- **Washing:** Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- **Elution:** Elute the bound CBL protein with 5-10 CV of Elution Buffer. Collect the eluate in fractions of 1-2 mL.
- **Analysis:** Analyze the collected fractions using SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.

Protocol 5: Size Exclusion Chromatography (SEC)

This "polishing" step separates the CBL protein from any remaining contaminants and protein aggregates based on size.[\[13\]](#)[\[14\]](#)

- **Sample Preparation:** Concentrate the pooled fractions from the affinity step if necessary and exchange the buffer to the SEC Buffer using a centrifugal concentrator or dialysis.
- **Column Equilibration:** Equilibrate a size exclusion column (e.g., Superdex 75 or Superdex 200, depending on the expected oligomeric state) with at least 2 CV of SEC Buffer.
- **Sample Loading:** Inject the concentrated protein sample onto the column. The sample volume should not exceed 2-3% of the total column volume for optimal resolution.
- **Chromatography:** Run the column with SEC Buffer at the recommended flow rate. Collect fractions as the protein elutes. The main peak should correspond to the monomeric CBL protein.
- **Analysis:** Run fractions corresponding to the elution peak(s) on an SDS-PAGE gel to confirm purity and size. Pool the fractions containing the pure monomeric protein.

Protocol 6: Protein Characterization and Storage

- Purity Assessment: Final purity should be assessed by Coomassie-stained SDS-PAGE, which should show a single band at the expected molecular weight (>95% purity).[4][5]
- Concentration Determination: Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm (A280) with a calculated extinction coefficient.
- Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. For short-term storage (2-7 days), the protein can be kept at 4°C.[4][5] Avoid repeated freeze-thaw cycles.

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